N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H13NOS2 and its molecular weight is 263.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural analysis of thiophene derivatives, including compounds similar to N-((1-(thiophen-2-yl)cyclopropyl)methyl)thiophene-2-carboxamide, have been widely studied. These compounds are characterized using techniques such as X-ray diffraction, spectroscopy (NMR, IR, UV), and elemental analyses. For instance, Cakmak et al. (2022) detailed the synthesis, X-ray structure, and antimicrobial activity of a closely related compound, highlighting its potential in microbial resistance studies Cakmak et al., 2022.
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal properties of thiophene derivatives. For example, Hanif et al. (2014) synthesized bioactive thiourea (carboxamide) derivatives demonstrating potent antibacterial and antifungal activities, indicating their potential for developing new antimicrobial agents Hanif et al., 2014.
Anticancer Activities
Research into the anticancer potential of thiophene derivatives has shown promising results. Shareef et al. (2016) synthesized thiophene-2-carboxaldehyde derivatives with notable anticancer activity, optical spectroscopic characteristics, and docking studies, suggesting their application in cancer treatment Shareef et al., 2016.
Antinociceptive Activity
The antinociceptive properties of thiophene derivatives have also been explored. Shipilovskikh et al. (2020) reported on the synthesis and antinociceptive activity of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, providing insight into their potential for pain management Shipilovskikh et al., 2020.
Environmental and Material Science Applications
In addition to biological activities, thiophene derivatives are investigated for their applications in environmental science and materials engineering. Ortet and Paiva (2015) evaluated thioamide derivatives for palladium(II) recovery from complex chloride solutions, showcasing their potential in metal recovery processes Ortet & Paiva, 2015.
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
These compounds have been associated with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of biological effects, suggesting they induce significant changes at the molecular and cellular levels .
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c15-12(10-3-1-7-16-10)14-9-13(5-6-13)11-4-2-8-17-11/h1-4,7-8H,5-6,9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLOHHRTNOPGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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